S-Benzylisothiourea hydrochloride
Overview
Description
Mechanism of Action
Target of Action
S-Benzylisothiourea hydrochloride, also known as 2-Benzyl-2-thiopseudourea hydrochloride, is a small-molecule inhibitor of indoleamine-2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .
Mode of Action
The compound interacts with IDO, inhibiting its activity . This inhibition disrupts the normal metabolic processes of tryptophan, leading to changes in the concentrations of downstream metabolites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan. By inhibiting IDO, the compound disrupts the normal flow of this pathway, affecting the production of downstream metabolites .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
The inhibition of IDO by this compound can lead to a variety of molecular and cellular effects. These effects are largely dependent on the specific biological context, including the type of cells and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
S-Benzylisothiourea hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied as a small-molecule inhibitor of indoleamine-2,3-dioxygenase, an enzyme involved in tryptophan metabolism . This compound interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the inhibition or activation of specific biochemical pathways, thereby influencing cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the bacterial actin-like protein MreB, which plays a crucial role in maintaining cell shape and chromosome segregation in bacteria . This inhibition leads to changes in cell morphology and can result in the formation of spherical cells. Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as an inhibitor of indoleamine-2,3-dioxygenase by binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine . This inhibition can lead to an accumulation of tryptophan and a decrease in kynurenine levels, which can have downstream effects on cellular metabolism and immune responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or oxidizing agents . Long-term exposure to this compound has been shown to affect cellular function by altering metabolic pathways and gene expression profiles. These changes can lead to adaptive responses in cells, such as the upregulation of stress response genes and the activation of alternative metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. These adverse effects are dose-dependent and can be influenced by factors such as the route of administration, duration of exposure, and the overall health of the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to tryptophan metabolism and the regulation of immune responses . This compound interacts with enzymes such as indoleamine-2,3-dioxygenase, leading to changes in metabolic flux and metabolite levels. By inhibiting this enzyme, this compound can alter the balance between tryptophan and its downstream metabolites, which can have significant effects on cellular metabolism and immune function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to its localization in specific organelles such as the nucleus, mitochondria, and endoplasmic reticulum. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be targeted to different cellular compartments through post-translational modifications and the presence of targeting signals . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be found in the mitochondria, where it can influence metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-2-thiopseudourea hydrochloride can be synthesized through the reaction of benzyl chloride with thiourea in the presence of hydrochloric acid . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The compound can be crystallized from 0.2M hydrochloric acid or ethanol and dried in air .
Industrial Production Methods: Industrial production methods for 2-benzyl-2-thiopseudourea hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-thiopseudourea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
2-Benzyl-2-thiopseudourea hydrochloride has several scientific research applications:
Comparison with Similar Compounds
- S-Benzylisothiourea hydrochloride
- S-Benzylthiuronium chloride
- 1-Phenyl-2-thiourea
- Benzylthiourea
- N-Aminothiourea
Comparison: 2-Benzyl-2-thiopseudourea hydrochloride is unique due to its specific inhibitory action on indoleamine-2,3-dioxygenase. While other similar compounds may share structural similarities, they do not necessarily exhibit the same biological activity. For example, 1-phenyl-2-thiourea and benzylthiourea are used in different contexts and do not inhibit indoleamine-2,3-dioxygenase .
Properties
IUPAC Name |
benzyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAASTDRAAMYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | S-Benzylthiuronium chloride | |
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CAS No. |
538-28-3 | |
Record name | Benzylisothiourea hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | S-Benzylthiuronium chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538283 | |
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Record name | S-Benzylisothiourea hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179799 | |
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Record name | S-Benzylisothiourea hydrochloride | |
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Record name | S-Benzylisothiourea hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1) | |
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Record name | S-benzylthiouronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | S-BENZYLTHIOUREA HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of S-Benzylisothiourea hydrochloride in perovskite solar cell fabrication?
A: this compound acts as an interfacial modifier in all-inorganic CsPbIBr2 perovskite solar cells []. While the exact mechanism requires further investigation, the research suggests that it contributes to the formation of a stable and "healing" interface within the solar cell structure. This improved interface leads to enhanced efficiency and stability of the perovskite solar cell.
Q2: Has this compound been used in the synthesis of other compounds?
A: Yes, this compound plays a crucial role as a reagent in synthesizing various heterocyclic compounds. Research demonstrates its effectiveness in multicomponent reactions for producing 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives []. These derivatives are valuable building blocks for diverse chemical libraries and potential drug candidates.
Q3: Are there any known applications of compounds synthesized using this compound in medicinal chemistry?
A: Research indicates that this compound facilitates the synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils []. These compounds exhibit promising inhibitory activity against hepatitis C virus and severe acute respiratory syndrome (SARS) agents. This highlights the potential of this compound as a synthetic tool for developing novel antiviral therapies.
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